REACTION_CXSMILES
|
Cl[C:2]([CH3:6])([CH3:5])[C:3]#[CH:4].[CH3:7][O:8][CH2:9][CH2:10][NH:11][CH2:12][CH3:13]>>[CH3:5][C:2]([N:11]([CH2:12][CH3:13])[CH2:10][CH2:9][O:8][CH3:7])([CH3:6])[C:3]#[CH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C#C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCNCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C#C)(C)N(CCOC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |